Hydroxymethyl Alosetron

Description

Properties

IUPAC Name |

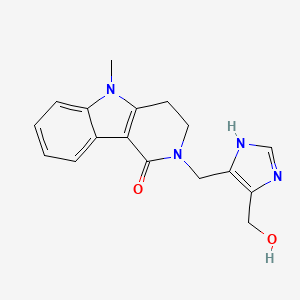

2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methyl]-5-methyl-3,4-dihydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-20-14-5-3-2-4-11(14)16-15(20)6-7-21(17(16)23)8-12-13(9-22)19-10-18-12/h2-5,10,22H,6-9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJWYTFVXBYLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(N=CN4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863485-46-5 | |

| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-2-((5-(hydroxymethyl)-1H-imidazol-4-yl)methyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-2-((5-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL)METHYL)-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3DBT3PIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Formation of Hydroxymethyl Alosetron

Mechanisms of Phase I Metabolism Leading to Hydroxymethyl Alosetron (B1665255)

Phase I metabolism of alosetron predominantly involves oxidative reactions, which introduce or expose functional groups, thereby increasing the polarity of the molecule for subsequent elimination. The formation of hydroxymethyl alosetron is a key step in this process.

Hydroxylation Reactions in Indole-Containing Compounds

Alosetron contains an indole (B1671886) moiety, a heterocyclic aromatic compound that is susceptible to various metabolic reactions, including hydroxylation. The hydroxylation of indole rings is a common metabolic pathway for many xenobiotics. This reaction is primarily catalyzed by cytochrome P450 enzymes and can occur at various positions on the indole ring. The electronic properties of the indole ring, characterized by its electron-rich nature, make it a target for oxidative metabolism. The mechanism of P450-catalyzed aromatic hydroxylation generally involves the activation of molecular oxygen by the heme iron of the enzyme, leading to the formation of a highly reactive ferryl-oxo species. This species then abstracts a hydrogen atom from the aromatic ring, followed by the rebound of a hydroxyl group to the resulting radical, or through an alternative pathway involving the formation of an epoxide intermediate which then rearranges to the hydroxylated product.

Role of Cytochrome P450 Monooxygenases (CYPs) in Alosetron Hydroxylation

The hydroxylation of alosetron to form this compound is principally carried out by a concert of cytochrome P450 isoenzymes, with varying degrees of contribution.

In vivo and in vitro studies have consistently identified CYP1A2 as the primary enzyme responsible for the metabolism of alosetron. nih.govnih.govfda.gov This isozyme plays a crucial role in the hydroxymethylation of alosetron. The active site of CYP1A2 is relatively planar and hydrophobic, which accommodates the planar structure of alosetron. The enzymatic mechanism involves the binding of alosetron to the active site of CYP1A2, followed by the transfer of an activated oxygen atom from the heme iron to the methyl group of the imidazole (B134444) ring of alosetron, resulting in the formation of this compound. The prominence of CYP1A2 in alosetron metabolism makes the clearance of the drug susceptible to interactions with inhibitors or inducers of this enzyme. For instance, potent CYP1A2 inhibitors like fluvoxamine (B1237835) can significantly increase plasma concentrations of alosetron. nih.gov

| Enzyme | Contribution to Alosetron Metabolism |

| CYP1A2 | Primary |

| CYP2C9 | Minor |

| CYP3A4 | Minor |

| Non-CYP | ~11% |

Potential Non-CYP-Mediated Biotransformation Pathways

Approximately 11% of the Phase I metabolism of alosetron is attributed to non-cytochrome P450-mediated pathways. nih.gov While the specific enzymes involved in these non-CYP pathways for alosetron have not been fully elucidated, other enzyme systems such as flavin-containing monooxygenases (FMOs) and aldehyde oxidase (AO) are known to metabolize various xenobiotics. FMOs are involved in the oxidation of nitrogen- and sulfur-containing compounds, and aldehyde oxidase plays a role in the metabolism of heterocyclic compounds. Given the chemical structure of alosetron, it is plausible that these or other non-CYP enzymes could contribute to its minor metabolic pathways, although further research is needed to confirm their specific roles.

In Vitro Metabolism Studies Employing Cellular and Subcellular Systems

The study of alosetron's metabolism, and specifically the formation of this compound, has been greatly facilitated by the use of in vitro systems that mimic the metabolic environment of the liver. These systems include subcellular fractions like human liver microsomes and cellular systems such as hepatocytes.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of CYP enzymes and are widely used to study Phase I metabolism. mdpi.comspringernature.com Studies with human liver microsomes have been instrumental in identifying the specific CYP isozymes involved in alosetron metabolism and in quantifying their relative contributions. For example, incubation of alosetron with human liver microsomes in the presence of specific chemical inhibitors for different CYP isozymes has helped to delineate the roles of CYP1A2, CYP2C9, and CYP3A4.

Utilization of Liver Microsomes for Alosetron Metabolite Generation

Liver microsomes, which are vesicles of the endoplasmic reticulum, are instrumental in studying the in vitro metabolism of drugs. They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

In the case of Alosetron, human liver microsomes have been utilized to generate its metabolites. Studies have shown that while human microsomes can produce a range of Alosetron metabolites, the profile can differ from what is observed in vivo. For instance, the major metabolites produced in human microsomes were identified as carbonyl alosetron and imidazole this compound. This is in contrast to the major metabolites observed in human hepatocytes, which are 6-hydroxy alosetron, 7-hydroxy alosetron, and bis-carbonyl alosetron tandfonline.com. This suggests that while microsomes are a valuable tool, they may not fully replicate the complete metabolic profile seen in the whole cell or organism.

The primary cytochrome P450 enzymes involved in Alosetron metabolism have been identified as CYP2C9, CYP3A4, and CYP1A2 nih.govfda.gov. In vitro studies have indicated that CYP2C9 accounts for approximately 30% of the metabolism, while CYP3A4 and CYP1A2 contribute about 18% and 10%, respectively fda.gov. Non-CYP mediated Phase I metabolic conversion also plays a role, contributing to about 11% of the process nih.govfda.gov.

Application of Hepatocytes in Metabolite Formation Studies

Hepatocytes, the primary cells of the liver, provide a more comprehensive in vitro model for studying drug metabolism as they contain a full complement of both Phase I and Phase II metabolic enzymes. Studies comparing the metabolic profiles of Alosetron in hepatocytes and liver microsomes across different species (rat, dog, and human) have revealed both similarities and differences.

The major routes of metabolism for Alosetron in hepatocytes are N-dealkylation and/or hydroxylation, which is consistent with findings from in vivo studies tandfonline.com. Importantly, the metabolite profile observed in human hepatocytes shows a closer correlation to the in vivo profile compared to that seen in human microsomes tandfonline.com. This underscores the value of using hepatocytes for more predictive in vitro metabolic studies. The majority of in vivo metabolites of Alosetron in rats, dogs, and humans were also successfully produced by hepatocytes from the same species tandfonline.com.

Assessment of Sequential Metabolic Processing and Metabolite Stability

The biotransformation of Alosetron is a multi-step process. Following the initial Phase I reactions, which include the formation of this compound, the metabolites can undergo further Phase II conjugation reactions. While specific details on the sequential processing of this compound are not extensively documented in the provided search results, it is known that Alosetron's metabolites can include glucuronide and sulfate (B86663) conjugates drugs.comfda.gov. For example, 6-hydroxy glucuronide and 6-hydroxy sulphate have been identified as circulating metabolites drugs.comfda.gov. This suggests that after its formation, this compound could potentially be a substrate for further conjugation reactions, which would affect its stability and excretion.

Investigation of Enzyme Kinetics Governing this compound Formation

The formation of this compound is governed by the principles of enzyme kinetics, which describe the rate of enzymatic reactions. While specific kinetic parameters (such as Km and Vmax) for the formation of this compound are not explicitly detailed in the search results, some general observations on Alosetron metabolism kinetics have been made.

Evidence for atypical or two-site kinetics for Alosetron metabolism was not observed with recombinant CYP1A2 and CYP3A4, and the data were well-described by a single-site Michaelis-Menten model tandfonline.com. This suggests a straightforward enzyme-substrate interaction for the major metabolic pathways. The affinity of Alosetron for CYP1A2, as measured by the apparent Michaelis constant (Km(app)) of major metabolites, was found to be significantly higher (at least 10 times lower Km) with recombinant CYP1A2 compared to human liver microsomes tandfonline.com. This highlights potential differences in enzyme behavior between isolated recombinant enzymes and the more complex microsomal environment.

Identification and Relative Quantification of this compound in Biological Matrices

Relative Concentration Levels Compared to Parent Compound and Other Metabolites

Unchanged Alosetron remains the major component detected in serum following its administration. The circulating metabolites, including this compound, are present at much lower concentrations, with none of them exceeding 15% of the concentration of the parent drug drugs.comfda.gov. This indicates that while this compound is a confirmed circulating metabolite, its systemic exposure is considerably lower than that of Alosetron itself. Among the circulating Phase I metabolites, this compound is noted to have weak pharmacological activity, approximately 10-fold less than that of Alosetron drugs.com.

Table 1: Key Enzymes in Alosetron Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Alosetron Metabolism |

|---|---|---|

| Cytochrome P450 | CYP2C9, CYP3A4, CYP1A2 | Primary enzymes involved in Phase I metabolism, including the formation of this compound. nih.govfda.gov |

Table 2: Comparison of Alosetron Metabolism in In Vitro Systems

| In Vitro System | Key Findings |

|---|---|

| Liver Microsomes | Major metabolites produced are carbonyl alosetron and imidazole this compound. The metabolite profile shows greater deviation from the in vivo profile. tandfonline.com |

| Hepatocytes | Major metabolites are 6-hydroxy alosetron, 7-hydroxy alosetron, and bis-carbonyl alosetron. The metabolite profile shows a closer correlation to the in vivo profile. tandfonline.com |

Table 3: Circulating Metabolites of Alosetron

| Metabolite | Type | Relative Concentration |

|---|---|---|

| Unchanged Alosetron | Parent Drug | Major component in serum. |

| This compound | Phase I Metabolite | Present at low concentrations, not exceeding 15% of unmetabolized Alosetron. drugs.comfda.gov |

| 6-hydroxy glucuronide | Phase II Metabolite | Present at low concentrations. drugs.comfda.gov |

| 6-hydroxy sulphate | Phase II Metabolite | Present at low concentrations. drugs.comfda.gov |

| 7-hydroxy sulphate | Phase II Metabolite | Present at low concentrations. drugs.comfda.gov |

Molecular Pharmacological Characterization of Hydroxymethyl Alosetron

Assessment of Receptor Binding Affinities and Intrinsic Activity

The interaction of Hydroxymethyl Alosetron (B1665255) with the serotonin (B10506) 5-HT3 receptor has been evaluated to determine its binding affinity and potency relative to the parent compound.

Alosetron is a potent and selective 5-HT3 receptor antagonist, exhibiting a high binding affinity. caymanchem.comnih.govdrugbank.com The affinity of a compound for a receptor is often quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. For alosetron, the Ki value for the human recombinant 5-HT3A receptor is approximately 0.29 nM. ncats.io

While specific Ki values for Hydroxymethyl Alosetron are not detailed in the available literature, studies on alosetron's metabolites indicate that this compound (also referred to as hydroxymethyl imidazole) is the only circulating Phase I metabolite with any notable, though weak, pharmacological activity. boehringer-ingelheim.comrxlist.com Its reduced potency suggests a significantly higher Ki value compared to alosetron, indicating a lower binding affinity for the 5-HT3 receptor.

Studies comparing the pharmacological activity of alosetron and its metabolites have demonstrated a clear hierarchy in potency. Unchanged alosetron is the primary active moiety. boehringer-ingelheim.comfda.gov

This compound is characterized as having weak pharmacological activity, being approximately 10-fold less potent than the parent drug, alosetron. boehringer-ingelheim.comrxlist.com Other identified circulating metabolites, such as 6-hydroxy glucuronide, 6-hydroxy sulphate, and other oxygenated derivatives, are considered unlikely to contribute to the biological activity of alosetron, implying negligible potency at the 5-HT3 receptor. boehringer-ingelheim.comrxlist.comfda.gov

| Compound | Relative Potency at 5-HT3 Receptor | Reference |

|---|---|---|

| Alosetron | High | boehringer-ingelheim.comrxlist.com |

| This compound | ~10-fold less potent than Alosetron | boehringer-ingelheim.comrxlist.com |

| Other Metabolites (e.g., glucuronide and sulphate conjugates) | Considered biologically inactive | boehringer-ingelheim.comrxlist.comfda.gov |

Evaluation of Functional Consequences of Reduced Pharmacological Potency on Receptor Blockade

The primary mechanism of alosetron involves the potent and selective antagonism of 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons. nih.govncats.iofda.gov Blockade of these receptors modulates the enteric nervous system, leading to regulation of visceral pain, colonic transit, and gastrointestinal secretions. ncats.iopatsnap.comclevelandclinicmeded.com

Advanced Analytical Methodologies for Hydroxymethyl Alosetron Research

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are essential for isolating analytes of interest from the complex milieu of biological samples. Liquid chromatography, in particular, stands out as a robust method for the separation of drug metabolites like Hydroxymethyl Alosetron (B1665255).

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is the predominant technique for the separation, isolation, and quantification of drug metabolites. nih.gov For polar compounds such as Hydroxymethyl Alosetron, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.gov This technique effectively separates the more polar this compound from its less polar parent compound, Alosetron, and other endogenous matrix components.

The separation is typically achieved using a C18 stationary phase column. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent, such as acetonitrile (B52724) or methanol. nih.goviajps.com The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. Detection is commonly performed using UV detectors or, more powerfully, a mass spectrometer. nih.gov

Below is an interactive table detailing typical starting conditions for the chromatographic separation of Alosetron and its metabolites.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 3 µm) | Provides excellent hydrophobic retention and separation for a wide range of drug compounds and metabolites. nih.gov |

| Mobile Phase A | 0.01 M Ammonium Acetate in water, pH adjusted to 3.5 | Buffering agent helps to maintain a consistent ionization state for the analytes, leading to reproducible retention times and peak shapes. nih.gov |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC, offering good elution strength and low viscosity. |

| Elution Mode | Gradient | Allows for the separation of both the parent drug (Alosetron) and its more polar metabolite (this compound) in a single run with optimal resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. nih.gov |

| Detection | UV at 217 nm or Mass Spectrometry | Alosetron has a UV absorbance maximum suitable for detection; however, mass spectrometry offers superior sensitivity and selectivity. nih.gov |

Analyzing this compound in biological samples like plasma, urine, or feces presents significant challenges due to the presence of numerous endogenous compounds that can interfere with the analysis (matrix effects). Therefore, meticulous optimization of chromatographic conditions is imperative to ensure selectivity, sensitivity, and robustness of the assay. nih.gov

Key parameters that are systematically adjusted during method development include:

Mobile Phase Composition and pH : Altering the organic solvent-to-buffer ratio and the pH of the aqueous phase can significantly impact the retention and selectivity between the metabolite, the parent drug, and interfering matrix components. nih.gov

Column Temperature : Maintaining a constant and elevated column temperature can decrease the mobile phase viscosity, improve peak efficiency, and reduce analysis time.

Flow Rate : Optimizing the flow rate is crucial for achieving the best balance between resolution and run time. nih.gov

Gradient Profile : Fine-tuning the gradient slope and duration is essential for resolving closely eluting peaks, particularly isomers or metabolites with similar polarities.

The following interactive table summarizes the impact of adjusting these parameters on the chromatographic separation.

| Parameter Adjusted | Potential Effect on Separation | Objective |

| Increase Organic Content % | Decreased retention time for all analytes. | Shorten analysis time while maintaining resolution. |

| Adjust Mobile Phase pH | Changes in retention time and peak shape, especially for ionizable compounds. | Improve peak symmetry and achieve optimal separation between analytes and matrix components. |

| Increase Column Temperature | Decreased retention times, sharper peaks. | Enhance efficiency and improve resolution. |

| Decrease Flow Rate | Increased retention time, potentially improved resolution. | Improve separation of critical pairs that are not resolved at higher flow rates. |

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of drug metabolites. nih.gov When coupled with liquid chromatography (LC-MS), it provides a powerful platform for this compound research.

High-resolution mass spectrometry (HRMS), utilizing instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.comnih.gov This precision allows for the determination of the elemental composition of a detected analyte. nih.gov

In the case of this compound, the metabolic transformation involves the addition of an oxygen atom and two hydrogen atoms (a net addition of CH₂O) or simply an oxygen atom (hydroxylation) to the parent Alosetron molecule. HRMS can confirm the resulting mass change with a high degree of certainty, which is a critical first step in metabolite identification and helps to differentiate it from endogenous interferences. nih.gov

The interactive table below illustrates the precise mass difference between Alosetron and its potential hydroxylated metabolite.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Alosetron | C₁₇H₁₈N₄O | 294.14806 |

| This compound | C₁₇H₁₈N₄O₂ | 310.14298 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the chemical structure of a metabolite. preprints.org In an MS/MS experiment, the molecular ion of the suspected this compound (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) produce a characteristic mass spectrum that serves as a structural fingerprint. rfi.ac.uknih.gov

By comparing the fragmentation pattern of this compound with that of the parent drug, Alosetron, researchers can pinpoint the location of the metabolic modification. nih.gov Shared fragment ions indicate that parts of the molecular structure are conserved, while shifts in the mass of certain fragments or the appearance of new fragments can reveal the site of hydroxymethylation.

A hypothetical fragmentation comparison is shown in the interactive table below.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Structural Implication |

| Alosetron (295.15) | 201 | Represents a core structural fragment of the Alosetron molecule. nih.gov |

| This compound (311.14) | 201 | The presence of this fragment suggests the hydroxymethyl group is not on this core part of the molecule. |

| This compound (311.14) | 217 | A fragment ion with a +16 Da shift from a known Alosetron fragment would indicate the location of the hydroxyl group on that fragment. |

For the definitive and accurate measurement of this compound concentrations in biological fluids, absolute quantification is required. The gold standard for this is the use of a stable isotope-labeled (SIL) internal standard in combination with LC-MS. alfa-chemistry.comalfa-chemistry.com

A SIL version of this compound is synthesized to contain heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at positions that are not metabolically active. chemie-brunschwig.chthermofisher.com This SIL internal standard is chemically identical to the analyte, meaning it exhibits the same behavior during sample extraction and chromatographic separation. However, it is easily distinguished by the mass spectrometer due to its higher mass. thermofisher.com

This approach, known as isotope dilution mass spectrometry, involves adding a precise amount of the SIL standard to each sample before processing. During LC-MS analysis, the ratio of the signal from the endogenous analyte to the signal from the SIL standard is measured. This ratio allows for the precise calculation of the analyte's concentration, effectively correcting for any variability in sample handling, matrix effects, or instrument response. nih.gov

The interactive table below outlines the principle of using a SIL internal standard for quantification.

| Compound | Abbreviation | Mass-to-Charge Ratio (m/z) | Role in Analysis |

| This compound | Analyte | 311.14 | The target compound to be quantified. |

| Deuterium-labeled this compound | SIL-IS | 315.16 (assuming 4 deuterium atoms) | Internal standard added at a known concentration for accurate quantification. |

Theoretical and Computational Approaches to Structure Activity Relationships Sar

Impact of Hydroxylation on Molecular Conformation and Receptor Interaction

Hydroxylation, the addition of a hydroxyl (-OH) group, fundamentally alters a molecule's physicochemical properties, which in turn affects its three-dimensional shape (conformation) and how it binds to a receptor. The introduction of this polar group to the methyl group on the imidazole (B134444) ring of Alosetron (B1665255) to form Hydroxymethyl Alosetron has several predictable consequences.

The hydroxyl group is a potent hydrogen bond donor and acceptor. This new functional group can form additional hydrogen bonds with amino acid residues in the binding pocket of the serotonin (B10506) 5-HT3 receptor that were not possible for the parent compound, Alosetron. Conversely, it could also introduce unfavorable steric or electronic interactions if the binding site cannot accommodate the polar group.

The conformational effects of hydroxylation can be significant. The presence of the -OH group can restrict the rotation of the side chain, leading to a different preferred conformation of the molecule. Studies on peptide hydroxylation suggest that this process can influence the adoption of specific secondary structures, such as β-turns, which can be critical for biological recognition. nih.gov This change in the molecule's shape can alter its fit within the receptor's binding site, potentially leading to a decrease or change in binding affinity and efficacy. The process of hydroxylation reduces the hydrophobicity of the molecule, which can impact the energy dynamics of receptor binding and fibril assembly in larger protein structures. nih.gov

Comparative SAR Analysis with Parent Compound (Alosetron) and Related Indole (B1671886) Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, comparing the activity of structurally related compounds to understand the contribution of different molecular features. Alosetron is a potent and selective 5-HT3 receptor antagonist. nih.govdrugbank.com Its clinical efficacy is directly tied to its high affinity for this receptor.

The primary Phase I metabolites of Alosetron include this compound. Pharmacological assessments have revealed that this hydroxylated metabolite possesses significantly weaker activity, being approximately 10-fold less potent than the parent compound, Alosetron. drugs.com This substantial drop in potency highlights the sensitivity of the 5-HT3 receptor to modifications in this region of the molecule.

Alosetron belongs to the family of indole derivatives, a "privileged scaffold" in drug discovery due to its presence in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govnih.govmdpi.com SAR studies on various indole-based compounds have consistently shown that the nature and position of substituents on the indole ring system are critical determinants of their pharmacological activity. nih.govmdpi.com The comparison between Alosetron and its hydroxymethyl metabolite provides a classic example of how a metabolic transformation can lead to a significant decrease in pharmacological potency.

| Compound | Structural Modification | Relative Potency at 5-HT3 Receptor |

|---|---|---|

| Alosetron | Parent Compound | 1x (Reference) |

| This compound | Hydroxylation of the imidazole methyl group | ~0.1x (10-fold less potent) drugs.com |

In Silico Modeling for Predicting Metabolite Activities and Interactions (e.g., 3D-QSAR for related compounds)

In silico modeling techniques are powerful tools for predicting the biological activities of molecules and understanding their interactions with target receptors. nih.govpatheon.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a particularly relevant method for studying compounds like 5-HT3 antagonists. nih.govnih.gov

3D-QSAR studies, using methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various classes of 5-HT3 antagonists. nih.gov These models generate a 3D map of the receptor's binding site, highlighting regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for binding affinity. nih.gov

For Alosetron and its metabolites, a 3D-QSAR model would likely show that the region around the imidazole methyl group is sensitive to both steric and electronic changes. The model for a potent antagonist would indicate a specific, likely hydrophobic, pocket that accommodates the methyl group of Alosetron. When this methyl group is hydroxylated to form this compound, two key changes occur:

Steric Field: The hydroxymethyl group is larger than the methyl group, which could lead to a steric clash within the confined space of the binding pocket.

Electrostatic Field: The introduction of the polar hydroxyl group drastically changes the electrostatic potential in this region, replacing a nonpolar group with a polar one that can engage in hydrogen bonding.

A 3D-QSAR model would predict that these changes disrupt the optimal interactions established by the parent compound, leading to a lower binding affinity. nih.gov This predictive power allows researchers to estimate the potential activity of metabolites without synthesizing and testing each one individually, aiding in the early assessment of drug candidates. news-medical.net

Understanding the Basis for Differential Potency Among Structurally Related Metabolites

The 10-fold reduction in potency observed in this compound compared to Alosetron can be rationalized by integrating the concepts of molecular conformation, receptor interaction, and computational modeling. drugs.com The differential potency is not due to a single factor but rather a combination of effects stemming from the addition of a single hydroxyl group.

The primary basis for this difference lies in the precise requirements of the 5-HT3 receptor's binding site. High-affinity binding requires a molecule to have the correct shape (conformation) and a complementary pattern of electrostatic and hydrophobic surfaces to match the receptor pocket.

Alosetron's structure is optimized for this interaction. The hydroxylation of the imidazole methyl group introduces a structural perturbation that compromises this optimal fit. The reduced potency of this compound is likely a result of:

Unfavorable Steric Interactions: The larger hydroxymethyl group may not fit as well as the methyl group, preventing the metabolite from achieving the ideal orientation for strong binding.

Disrupted Hydrophobic Interactions: The 5-HT3 receptor binding site is known to have key hydrophobic regions. The introduction of a polar -OH group in a region that prefers a nonpolar methyl group would weaken the binding affinity.

Suboptimal Electrostatic Interactions: While the new -OH group can form hydrogen bonds, these new interactions may not be as energetically favorable as the original interactions of the parent compound, or they may force the molecule into a less stable conformation.

Computational studies on related 5-HT3 antagonists have consistently demonstrated that the electronic and lipophilic features of the ligands are critical for high potency. nih.gov Therefore, the transformation of a nonpolar methyl group to a polar hydroxymethyl group represents a significant disruption to the pharmacophore, providing a clear molecular basis for the observed decrease in biological activity.

Preclinical Research Applications and in Vitro Investigation of Hydroxymethyl Alosetron Beyond Formation

Investigation of Metabolite Stability in Various Biological and Chemical Environments

The stability of a metabolite in biological matrices is a critical parameter for the accurate design and interpretation of non-clinical studies. anapharmbioanalytics.com While specific stability studies targeting hydroxymethyl alosetron (B1665255) are not extensively detailed in publicly available literature, the stability profile of the parent compound, alosetron, provides a foundational understanding.

Forced degradation studies on alosetron have been conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines. nih.govnih.gov These studies reveal the compound's intrinsic stability and degradation pathways. Alosetron has been found to be notably labile under conditions of base hydrolysis and oxidation, while demonstrating stability in acidic, neutral, thermal, and photolytic environments. nih.govsemanticscholar.org This suggests that the core structure, which the hydroxymethyl metabolite shares, is susceptible to specific chemical challenges. The stability of drug metabolites in biological samples can be influenced by factors such as temperature, pH, light, oxidation, and enzymatic activity. anapharmbioanalytics.com

Table 1: Summary of Forced Degradation Studies on Alosetron

| Condition | Parameters | Observation | Reference |

|---|---|---|---|

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hr | Significant degradation (>40%) observed, forming one major degradation product. | nih.govsemanticscholar.org |

| Oxidative Degradation | 3% H₂O₂ at 60°C for 24 hr | One degradation product formed. | nih.govsemanticscholar.org |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hr | Stable; no significant degradation observed. | nih.govsemanticscholar.org |

| Neutral Hydrolysis | Water at 60°C for 24 hr | Stable; no significant degradation observed. | nih.govsemanticscholar.org |

| Thermal Degradation | Solid form at 80°C for 24 hr | Stable; no significant degradation observed. | nih.govsemanticscholar.org |

| Photolytic Degradation | UV light at 245 nm and 365 nm for 24 hr | Stable; no major degradation observed. | nih.govsemanticscholar.org |

In Vitro Studies on Enzyme Induction or Inhibition by Hydroxymethyl Alosetron

Investigating the potential of a metabolite to inhibit or induce drug-metabolizing enzymes is a crucial component of preclinical research to predict potential drug-drug interactions (DDIs). nih.govevotec.com Alosetron is metabolized by multiple CYP enzymes, including CYP2C9 (30%), CYP3A4 (18%), and CYP1A2 (10%). drugs.com In vivo data suggest CYP1A2 plays the most prominent role. nih.gov

Studies on the parent compound, alosetron, show a limited potential for enzyme inhibition. nih.gov In vivo metabolic probe studies revealed that alosetron did not significantly inhibit CYP2C19, CYP2E1, CYP2C9, or CYP3A4 activity. nih.gov However, it did produce a modest decrease in activity associated with CYP1A2 and N-acetyltransferase. nih.govnih.gov It is not known to be a significant enzyme inducer. fda.gov While specific data on this compound's capacity for enzyme induction or inhibition is not available, such studies would typically be conducted using in vitro systems like human liver microsomes and specific probe substrates for each CYP isoform to determine IC50 values. evotec.comcriver.com

Table 2: Known In Vitro and In Vivo Effects of Alosetron on Drug-Metabolizing Enzymes

| Enzyme | Effect Observed | Study Type | Reference |

|---|---|---|---|

| CYP1A2 | Modest/weak inhibition (30%) | In vivo | nih.govnih.gov |

| N-acetyltransferase | Modest inhibition (30%) | In vivo | nih.govnih.gov |

| CYP2C9 | No inhibition | In vivo | nih.gov |

| CYP2C19 | No inhibition | In vivo | nih.gov |

| CYP2E1 | No inhibition | In vivo | nih.gov |

| CYP3A4 | No inhibition | In vivo | nih.gov |

Development of Specific Research Assays for Metabolite Quantification in Non-Clinical Studies

The quantification of drug metabolites in non-clinical studies requires the development and validation of sensitive and specific bioanalytical methods. nih.gov For alosetron and its metabolites, high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques employed. nih.govnih.gov

A stability-indicating HPLC method has been developed for alosetron that can separate the parent drug from its degradation products. nih.govnih.gov This method utilizes a C18 analytical column with UV detection. nih.gov Such chromatographic principles would be extended to develop assays for quantifying metabolites like this compound in biological matrices such as plasma or serum. nih.gov LC-MS/MS methods are particularly suited for this purpose due to their high sensitivity and specificity, allowing for the determination of low-concentration analytes in complex biological samples. nih.govsrce.hr The development of these assays involves optimization of extraction procedures, chromatographic separation, and mass spectrometric detection parameters. nih.govscielo.br

Table 3: Example of a Validated HPLC Method for Alosetron Quantification

| Parameter | Specification | Reference |

|---|---|---|

| Analytical Column | Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm) | nih.gov |

| Mobile Phase | 0.01 M ammonium (B1175870) acetate (B1210297) (pH 3.5) and acetonitrile (B52724) (75:25 V/V) | nih.gov |

| Flow Rate | 1 ml/min | nih.gov |

| Detection | UV at 217 nm | nih.gov |

| Linearity Range | 100–1500 ng/ml | nih.gov |

| Limit of Detection (LOD) | 1 ng/ml | nih.gov |

| Limit of Quantification (LOQ) | 3 ng/ml | nih.gov |

Exploration of Any Uncharacterized Receptor Interactions or Cellular Effects

Table 4: Comparative Pharmacological Potency

| Compound | Primary Target | Relative Potency | Reference |

|---|---|---|---|

| Alosetron | 5-HT3 Receptor | 1x (Reference) | nih.gov |

| This compound | 5-HT3 Receptor | ~0.1x (10-fold less potent than Alosetron) | drugs.comnih.gov |

Design of Preclinical Models for Mechanistic Elucidation of Metabolite Fate and Activity

To understand the formation, distribution, and elimination of this compound, various preclinical models are utilized. These models are essential for translating basic scientific findings into potential clinical relevance. harvard.edu They are broadly categorized into in vitro and in vivo systems.

In Vitro Models: These are the primary tools for mechanistic studies of metabolism. criver.com For this compound, these would include incubations with human liver microsomes, which contain a high concentration of CYP enzymes, to characterize the specific enzymes responsible for its formation. criver.com Further studies using cultured primary human hepatocytes can provide a more comprehensive picture of metabolic pathways and potential for enzyme induction. criver.com

In Vivo Models: Animal models are used to understand the complete pharmacokinetic profile of alosetron and its metabolites. nih.gov Studies in animals allow for the characterization of the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and the appearance and clearance of metabolites like this compound in the circulation. nih.gov These models are crucial for understanding how the metabolite behaves within a complex biological system.

Table 5: Preclinical Models for Metabolite Research

| Model Type | Specific Example | Application in this compound Research | Reference |

|---|---|---|---|

| In Vitro | Human Liver Microsomes | Identify specific CYP450 enzymes involved in the formation of the metabolite. Study potential enzyme inhibition. | criver.com |

| In Vitro | Cultured Primary Hepatocytes | Investigate the complete metabolic pathway, including Phase I and Phase II reactions. Assess potential for enzyme induction. | criver.com |

| In Vivo | Animal Models (e.g., rats, mice) | Characterize the in vivo formation, plasma concentration profile, and elimination pathway of the metabolite. | nih.govharvard.edu |

Research into Potential for Further Metabolic Transformations of this compound

This compound, as a product of Phase I metabolism (oxidation), is itself a substrate for further biotransformation. nih.gov The introduction of a hydroxyl group creates a new site for Phase II conjugation reactions. nih.govdrughunter.com

The known metabolic profile of alosetron includes several Phase II conjugates, such as 6-hydroxy glucuronide and 6-hydroxy sulphate, as well as other oxidized derivatives. drugs.com This strongly suggests that the hydroxyl group of this compound can undergo glucuronidation or sulfation, which are common metabolic pathways that increase water solubility and facilitate excretion. nih.gov Furthermore, the primary alcohol of the hydroxymethyl group could be subject to further oxidation to form a carboxylic acid derivative, which may align with the "bis-oxygenated imidazole (B134444) derivatives" identified as metabolites of alosetron. drugs.compharmacy180.com The major urinary metabolites of alosetron are indeed the 6-hydroxy glucuronide and the mono- and bis-oxygenated imidazole derivatives, indicating these downstream pathways are significant. drugs.comnih.gov

Table 6: Known and Potential Metabolic Pathways of Alosetron and its Metabolites

| Metabolic Step | Reaction Type | Compound Involved | Resulting Metabolite(s) | Reference |

|---|---|---|---|---|

| Phase I | Hydroxylation / Oxidation | Alosetron | This compound, 6-hydroxy alosetron, Mono- and bis-oxygenated derivatives | drugs.comnih.gov |

| Phase I | N-demethylation | Alosetron | N-desmethyl metabolite | fda.govnih.gov |

| Phase II (Likely) | Glucuronidation / Sulfation | This compound, 6-hydroxy alosetron | Glucuronide and Sulphate conjugates | drugs.comdrughunter.com |

| Phase I (Further) | Oxidation | This compound | Potential formation of a carboxylic acid derivative (a bis-oxygenated derivative) | drugs.compharmacy180.com |

Q & A

Basic: What is the pharmacological basis for alosetron's efficacy in treating diarrhea-predominant irritable bowel syndrome (IBS-D), and how is this established in preclinical models?

Alosetron, a selective 5-HT3 receptor antagonist, reduces visceral hypersensitivity and normalizes gut motility. Preclinical studies in rats demonstrated its ability to reverse accelerated small intestinal transit induced by egg albumin challenge without altering normal propulsion . Binding assays confirmed high affinity for human 5-HT3 receptors (pKi 9.4) and selectivity over other receptors . Clinical trials validated these findings, showing improved stool consistency and reduced urgency in female IBS-D patients via double-blind, placebo-controlled Phase II/III studies with endpoints like colonic transit time .

Basic: How do gender-specific pharmacokinetic differences influence alosetron dosing in clinical research?

Females exhibit 30–50% higher plasma concentrations of alosetron than males due to slower CYP1A2-mediated metabolism . Researchers must stratify pharmacokinetic analyses by gender and adjust dosing in female-specific trials. Phase II/III studies demonstrated efficacy exclusively in women, leading to FDA approval for severe IBS-D in females at 1 mg twice daily .

Advanced: What experimental strategies are recommended to resolve contradictions between in vitro CYP inhibition data and observed clinical drug interactions for alosetron?

Despite in vitro data suggesting CYP1A2 inhibition, clinical studies (e.g., with theophylline) showed no significant interaction . Methodological recommendations:

- Conduct crossover studies with therapeutic doses (e.g., alosetron 1 mg BID + substrate) .

- Use metabolite ratio analyses (e.g., 3-methylxanthine/theophylline) to assess CYP1A2 activity in vivo .

- Evaluate time-dependent inhibition via multiple dosing phases to capture delayed effects .

Advanced: How should clinical trial designs address historical variations in IBS diagnostic criteria when meta-analyzing alosetron's efficacy across studies?

To harmonize data from trials using Rome I/II vs III criteria:

- Apply standardized endpoints (e.g., FDA-recommended composite response for IBS-D) retrospectively .

- Perform sensitivity analyses excluding trials with outdated criteria .

- Stratify by disease severity, as post hoc analyses focused on severe IBS-D patients may inflate efficacy estimates .

Basic: What are the key safety considerations in designing long-term toxicity studies for 5-HT3 antagonists like alosetron?

Prioritize:

- Gastrointestinal surveillance for ischemic colitis via colonoscopy in ≥6-month studies .

- Cardiac monitoring for QT prolongation, though no effects reported with alosetron .

- Reproductive toxicology assessments , as alosetron showed no fetal toxicity at 75 mg/kg/day in rats .

Advanced: What methodological approaches best characterize alosetron's paradoxical effects on mesenteric versus colonic vasculature observed in animal models?

To investigate region-specific vascular effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.